Alintegimod

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

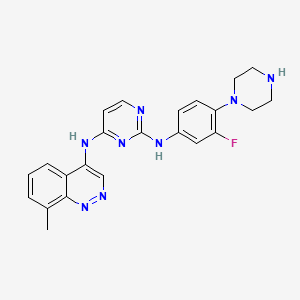

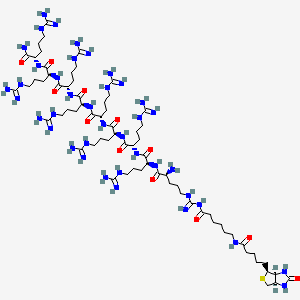

Alintegimod, also known as 7HP349, is a small molecule drug developed by 7 Hills Pharma LLC. It is an integrin activator that targets integrins such as α4β1 and ITGAL&ITGB2. This compound is currently under investigation for its potential to enhance the effectiveness of cancer immunotherapies and infectious disease vaccines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Alintegimod involves multiple steps, including the formation of organic heterocyclic compounds. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as a softgel capsule for oral administration .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in public sources. The compound is produced by 7 Hills Pharma LLC and is currently in clinical development stages .

Análisis De Reacciones Químicas

Types of Reactions

Alintegimod undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the exact products is not publicly available .

Aplicaciones Científicas De Investigación

Alintegimod has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study integrin activation and its effects on cell adhesion.

Biology: Investigated for its role in modulating immune responses and enhancing the effectiveness of vaccines.

Medicine: Under clinical trials for the treatment of various cancers, including metastatic melanoma, colorectal cancer, and hepatocellular carcinoma

Mecanismo De Acción

Alintegimod exerts its effects by selectively activating integrins such as LFA-1 and VLA-4. These integrins play a crucial role in stabilizing cell-cell interactions required for effective immune responses. By activating these integrins, this compound enhances antigen-specific immune responses and improves the effectiveness of immune checkpoint inhibitors and vaccines .

Comparación Con Compuestos Similares

Similar Compounds

Pembrolizumab (KEYTRUDA®): An immune checkpoint inhibitor used in cancer treatment.

Nivolumab (OPDIVO®): Another immune checkpoint inhibitor used in cancer treatment.

Uniqueness of Alintegimod

This compound is unique in its mechanism of action as an integrin activator, which distinguishes it from other immune checkpoint inhibitors. While pembrolizumab and nivolumab target immune checkpoints, this compound enhances integrin-mediated cell adhesion, providing a novel approach to overcoming resistance to immunotherapies .

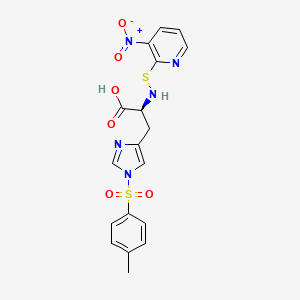

Propiedades

Número CAS |

1378535-08-0 |

|---|---|

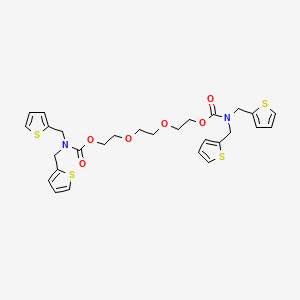

Fórmula molecular |

C28H32N2O6S4 |

Peso molecular |

620.8 g/mol |

Nombre IUPAC |

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate |

InChI |

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2 |

Clave InChI |

PSBCCRKKPBQYJK-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)